Home > Products > Screening Compounds P59591 > Lanreotide acetate
Lanreotide acetate - 2378114-72-6

Lanreotide acetate

Catalog Number: EVT-3486303
CAS Number: 2378114-72-6
Molecular Formula: C56H73N11O12S2
Molecular Weight: 1156.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lanreotide Acetate is the acetate salt of a synthetic cyclic octapeptide analogue of somatostatin. Lanreotide binds to somatostatin receptors (SSTR), specifically SSTR-2 and also to SSTR-5 with a lesser affinity. However, compare with octreotide, this agent is less potent in inhibiting the release of growth hormone from the pituitary gland. Furthermore, lanreotide has an acute effect on decreasing circulating total and free insulin-like growth factor 1 (IGF-I). This agent is usually given as a prolonged-release microparticle or Autogel formulation for the treatment of acromegaly and to relieve the symptoms of neuroendocrine tumors.
Source and Classification

Lanreotide acetate is derived from the natural peptide somatostatin. It falls under the category of peptide drugs, specifically classified as a somatostatin analogue. The compound is produced through various synthetic methods that involve solid-phase peptide synthesis and solution-phase cyclization techniques.

Synthesis Analysis

The synthesis of lanreotide acetate can be achieved through several methods, including both liquid-phase and solid-phase synthesis techniques.

  1. Solid-Phase Synthesis: This method utilizes Fmoc-protected amino acids on a resin support. The process involves sequential condensation reactions to form a polypeptide chain, which is then cleaved from the resin to yield a linear peptide. The linear peptide undergoes cyclization in a liquid phase, followed by deprotection to yield lanreotide, which is then converted to its acetate form .
  2. Liquid-Phase Synthesis: This approach often incorporates oxidation steps to facilitate cyclization and can include specific protecting group strategies to enhance yield and purity. The method allows for better tracking of the reaction process and minimizes side reactions .

Both methods aim to achieve high purity levels suitable for pharmaceutical applications, with industrial-scale processes being developed to optimize efficiency and reduce waste .

Molecular Structure Analysis

The molecular structure of lanreotide acetate can be described as follows:

  • Chemical Formula: C47_{47}H58_{58}N10_{10}O9_{9}S2_{2}
  • Molecular Weight: Approximately 1,020.15 g/mol
  • Structure: Lanreotide consists of eight amino acids arranged in a cyclic structure with disulfide bonds between specific cysteine residues. The acetate salt form enhances its solubility and stability in aqueous solutions.

The structural representation highlights the cyclic nature of the compound, which is crucial for its biological activity .

Chemical Reactions Analysis

Lanreotide acetate undergoes several key chemical reactions during its synthesis:

  1. Condensation Reactions: These reactions are crucial for building the peptide chain from individual amino acids.
  2. Cyclization Reaction: Involves forming disulfide bonds between cysteine residues, which stabilizes the cyclic structure.
  3. Deprotection Reactions: Removal of protecting groups after synthesis to yield the active peptide.
  4. Acetate Salt Formation: The final step involves treating lanreotide with acetic acid to form lanreotide acetate, enhancing its pharmacological properties .

These reactions are meticulously controlled to ensure high yields and purity of the final product.

Mechanism of Action

Lanreotide acetate exerts its therapeutic effects by binding to somatostatin receptors (primarily subtype 2) on target cells. This binding inhibits the secretion of various hormones, including growth hormone and insulin-like growth factor 1 (IGF-1), thereby reducing their physiological effects.

Process Details

  • Receptor Binding: Lanreotide mimics somatostatin by binding to specific receptors on endocrine cells.
  • Signal Transduction Inhibition: This binding triggers intracellular signaling pathways that ultimately lead to decreased hormone secretion.
  • Physiological Effects: The reduction in hormone levels contributes to alleviating symptoms associated with conditions like acromegaly and neuroendocrine tumors .
Physical and Chemical Properties Analysis

Lanreotide acetate exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in water due to its acetate form, allowing for easy administration via injection.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

Relevant Data

  • pH Range: Generally maintained between 4.5 and 7.0 for optimal stability.
  • Storage Conditions: Should be stored at controlled room temperature away from light .
Applications

Lanreotide acetate has significant scientific applications:

  1. Clinical Use: Primarily used in treating acromegaly, where it helps control excessive growth hormone levels.
  2. Neuroendocrine Tumors: Effective in managing symptoms associated with neuroendocrine tumors by regulating hormone secretion.
  3. Research Applications: Investigated for potential use in other hormonal disorders and for developing new somatostatin analogs with improved efficacy or reduced side effects .
Synthetic Methodologies and Optimization

Solid-Phase Peptide Synthesis (SPPS) Strategies for Lanreotide Acetate

Lanreotide acetate ([cyclo S-S]-3-(2-naphthyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide acetate) is predominantly synthesized via Fmoc-based SPPS due to its orthogonality and avoidance of harsh acidic conditions. The process initiates with the attachment of Fmoc-Thr(tBu)-OH to a Wang resin or 2-chlorotrityl chloride resin via esterification [1] [4]. Sequential coupling of Fmoc-protected amino acids follows, with Cys residues protected as S-trityl (Trt) or S-acetamidomethyl (Acm) groups to prevent premature oxidation. The cyclic octapeptide requires strict control of stereochemistry at D-amino acid positions (D-Nal, D-Trp), achieved through DIPEA-assisted activation and extended coupling times (90–120 min) [1]. Post-assembly, cleavage from the resin using TFA:triisopropylsilane:water (95:2.5:2.5) yields the linear peptide with >92% purity, as verified by HPLC [4].

Table 1: SPPS Parameters for Lanreotide Acetate

ParameterSpecificationImpact on Yield/Purity
Resin Type2-Chlorotrityl chloridePrevents diketopiperazine formation
Cys ProtectionS-Trt (Cys²), S-Acm (Cys⁷)Enables selective disulfide bond formation
Coupling AgentHBTU/HOBt or PyBOPReduces racemization (<0.5%)
Coupling Time90–120 min per residueEnsures >99% completion per step
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)Preserves side-chain integrity

Fmoc- and Boc-Based Protection-Deprotection Mechanisms in Peptide Chain Assembly

Fmoc/tBu strategy dominates modern Lanreotide synthesis due to its compatibility with acid-labile resins and mild deprotection (20% piperidine/DMF). Key protections include:

  • Lysine: Fmoc-Lys(Boc)-OH
  • Tyrosine: Fmoc-Tyr(tBu)-OH
  • Threonine: Fmoc-Thr(tBu)-OHBoc/Bzl strategies remain relevant for Cys(Acm) protection in fragment condensation approaches, though they require HF for final deprotection, limiting scalability [4]. Orthogonality is critical: Acm removal with iodine preserves Boc groups, while Trt removal requires mild TFA (0.5–1% v/v). Deprotection efficiency is monitored via Kaiser testing and HPLC-MS, with residual protection leading to truncated sequences (<2% impurities) [1].

Oxidative Disulfide Bond Formation: Comparative Analysis of Thiol-Activated vs. Air Oxidation Protocols

Disulfide bond formation between Cys² and Cys⁷ is the pivotal step in Lanreotide cyclization. Two primary methods are employed:

  • Iodine-mediated oxidation: Direct treatment of the linear peptide with I₂ in methanol/water (10:1 v/v) for 1–2 h achieves >95% cyclization. This method requires prior protection of Trp with Boc to prevent side reactions [1].
  • Thiol-disulfide exchange: Uses DMSO-air oxidation over 24–48 h (pH 7.5), yielding 85–90% cyclic product but requiring rigorous oxygen saturation [9].

Iodine oxidation is industrially preferred due to speed and higher yields, though it necessitates post-oxidation ion-exchange chromatography to remove iodide salts. Air oxidation minimizes reagent-related impurities but risks methionine oxidation and dimerization [4] [9].

Table 2: Disulfide Bond Formation Methods

MethodConditionsYieldKey Impurities
Iodine oxidation0.1M I₂, MeOH/H₂O, 1–2 h, 25°C95–98%Iodinated Tyr, Trp oxidation
Air oxidation0.01M NH₄HCO₃, DMSO, pH 7.5, 24–48 h, 25°C85–90%Lanreotide dimers, sulfoxides
Thiol-activatedGlutathione redox buffer, pH 8.0, 12 h88–92%Mixed disulfides

Solvent Systems and Coupling Agents in Fragment Condensation Approaches

Fragment condensation circumvents SPPS length limitations by coupling pre-synthesized tetrapeptides: Boc-D-Nal-Cys(Acm)-Tyr-D-Trp-OH (Fragment A) and H-Lys(Boc)-Val-Cys(Acm)-Thr-NH₂ (Fragment B). Optimal conditions use:

  • Solvents: DMF/DCM (1:1) or NMP for solubility enhancement
  • Coupling agents: HBTU/HOBt or BOP-Cl with N-methylmorpholine base
  • Temperature: 0–5°C to minimize epimerization [2] [3]

Polar aprotic solvents prevent aggregation of hydrophobic segments (e.g., D-Nal, D-Trp), while DIPEA concentration must be <3 eq to avoid aspartimide formation. Post-coupling, fragments are deprotected with TFA/EDT (95:5) prior to oxidation, achieving fragment linkage yields of 88–92% [3] [5].

Scalability Challenges in Multi-Step Synthesis: Yield Optimization and Impurity Profiling

Industrial Lanreotide production faces three key challenges:

  • Racemization at D-Trp/Lys junction: Controlled via low-temperature coupling (–20°C) and HOAt additive, reducing D/L isomer to <0.3% [1].
  • Disulfide scrambling: Additives like EDT or thiocresol during TFA cleavage suppress scrambling, maintaining dimeric impurities <1.5% [9].
  • Purification bottlenecks: Reverse-phase C18 chromatography with acetonitrile/0.1% TFA gradients resolves critical impurities:
  • Deamidated Lanreotide (Asn⁸ variant)
  • Truncated sequences (missing Val⁵ or Thr⁸)
  • Acetylated N-terminus from Acm hydrolysis [1] [9]

Process optimization has increased overall yields from 12% (early routes) to 34% through in-process analytics and design of experiments (DoE) for oxidation pH control.

Table 3: Critical Impurities and Control Strategies

ImpurityOriginControl MethodAcceptance Limit
D-Nal-D-Trp diketopiperazineCyclization side-reactionReduce fragment coupling time<0.1%
Cys⁷ sulfonic acidOver-oxidationLimit I₂ exposure to 2 h<0.2%
Lanreotide dimersIncomplete Acm deprotectionIodine excess (1.5 eq)<0.5%
D-Lys-LanreotideRacemizationHOAt/DIC coupling at –20°C<0.3%

Properties

CAS Number

2378114-72-6

Product Name

Lanreotide acetate

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C56H73N11O12S2

Molecular Weight

1156.4 g/mol

InChI

InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1

InChI Key

DEXPIBGCLCPUHE-UISHROKMSA-N

SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O

Synonyms

188Re-lanreotide
2-naphthylalanyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)-threoninamide
BIM 23014
BIM 23014C
BIM-23014
DC 13-116
DC-13-116
DC13-116
L-Threoninamide, 3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2-7)-disulfide
lanreotide
lanreotide acetate
lanreotide-SR
Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)-Thr-NH2
Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2
naphthalenyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)threoninamide
naphthyl-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2
Somatulin
Somatulina
Somatuline

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.